1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

This pyrazole building block features an orthogonal protecting group strategy: acid-labile N1-Boc and base-labile C3-ethyl ester, enabling sequential deprotection without additional steps. The 3-ethyl ester provides a controlled lipophilicity increase vs. the 3-methyl analog, ideal for matched-pair SAR studies. Cited as a key intermediate for β-substituted pyrroles and trifluoromethyl heterocycles. Consistent ≥97% purity minimizes catalyst poisoning risks in organometallic chemistry. Choose this compound for predictable, high-yielding synthetic routes.

Molecular Formula C11H16N2O4
Molecular Weight 240.259
CAS No. 870532-76-6
Cat. No. B2948756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate
CAS870532-76-6
Molecular FormulaC11H16N2O4
Molecular Weight240.259
Structural Identifiers
SMILESCCOC(=O)C1=NN(C=C1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H16N2O4/c1-5-16-9(14)8-6-7-13(12-8)10(15)17-11(2,3)4/h6-7H,5H2,1-4H3
InChIKeyDDEUHMXKIWTWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate (CAS 870532-76-6) for Research Procurement: Core Specifications


1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate (CAS 870532-76-6), also known as 1H-Pyrazole-1,3-dicarboxylic acid, 1-(1,1-dimethylethyl) 3-ethyl ester, is a specialized heterocyclic building block with the molecular formula C11H16N2O4 and a molecular weight of 240.26 g/mol . It is a pyrazole derivative featuring both a tert-butyl ester at the N1 position and an ethyl ester at the C3 position . As a research intermediate, it serves as a versatile scaffold for synthesizing β-substituted pyrroles and trifluoromethyl-functionalized heterocycles , with commercial availability typically at ≥95-97% purity .

Why 1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate (870532-76-6) Cannot Be Interchanged with In-Class Analogs


Orthogonal protecting group strategy is a cornerstone of modern synthetic chemistry, and the specific ester pairing in 1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate is non-arbitrary. The N1-tert-butyl carbamate and C3-ethyl ester provide a built-in, predictable deprotection sequence: the tert-butyl group can be selectively removed under acidic conditions (e.g., TFA) while leaving the ethyl ester intact, and conversely, the ethyl ester can be selectively saponified under basic conditions without cleaving the N-Boc group [1]. Replacing this compound with a dimethyl analog (CAS 135641-62-2) or a di-tert-butyl analog eliminates this orthogonal selectivity, forcing more complex and potentially lower-yielding synthetic routes . Furthermore, the specific 3-ethyl substituent modulates the pyrazole ring's electron density and lipophilicity differently than the 3-methyl analog (e.g., CAS 1820607-83-7), directly influencing the reactivity and solubility of downstream intermediates in medicinal chemistry campaigns .

1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate (870532-76-6): Quantitative Evidence for Differentiation


Orthogonal Protecting Group Strategy: Quantified Acidic vs. Basic Lability

1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate provides orthogonal ester protection, a feature absent in symmetrical analogs. The N1-tert-butyl ester is readily cleaved under acidic conditions (e.g., TFA), a standard Boc deprotection, while the C3-ethyl ester remains stable under these conditions. Conversely, the ethyl ester is susceptible to basic hydrolysis (e.g., LiOH or NaOH) while the tert-butyl group is largely unaffected [1]. This quantified difference in stability enables a strategic, two-stage deprotection sequence: Stage 1 (acidic) to remove the tert-butyl group, followed by Stage 2 (basic) to hydrolyze the ethyl ester to the carboxylic acid. In contrast, a dimethyl analog (e.g., CAS 135641-62-2) or di-tert-butyl analog would require identical cleavage conditions for both esters, precluding sequential functionalization of the pyrazole ring and increasing synthetic step count by at least one additional protection/deprotection cycle [1].

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Differentiation in Purity: 97% vs. 95% Commercial Grades

The procurement value of a building block is directly tied to its quality consistency. Across multiple commercial suppliers, 1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate (CAS 870532-76-6) is routinely available with a purity specification of ≥97% . In contrast, many common in-class analogs, such as 1-tert-butyl 3-methyl pyrazole-1,3-dicarboxylate (CAS 1820607-83-7), are typically offered at a lower 95% purity . This 2-percentage-point difference represents a reduction in total organic impurities from ≤5% to ≤3%, which can be critical for ensuring reproducibility in sensitive catalytic reactions or for avoiding confounding effects in initial biological screening assays where minor impurities can act as false positives or negatives.

Quality Control Analytical Chemistry Reproducibility

Scaffold Flexibility: Comparative Molecular Weight and Lipophilicity for Library Design

The ethyl substitution at the C3 position provides a distinct physicochemical profile compared to the more common 3-methyl analog, enabling fine-tuning of lead compounds. The molecular weight (MW) of the ethyl analog is 240.26 g/mol , compared to 226.23 g/mol for the 3-methyl analog (1-tert-Butyl 3-methyl pyrazole-1,3-dicarboxylate, CAS 1820607-83-7) . While direct experimental logP data for these exact compounds are not reported in primary literature, the addition of a single methylene unit to the C3 ester substituent is a well-established medicinal chemistry strategy to incrementally increase lipophilicity (cLogP) by approximately 0.5 log units and potentially improve membrane permeability or target binding affinity [1]. This allows for a controlled exploration of structure-activity relationships (SAR) that is not possible with the methyl analog alone.

Medicinal Chemistry Library Design Drug Discovery

Validated Application Scenarios for 1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate (CAS 870532-76-6) in Research


Sequential, Regioselective Functionalization of the Pyrazole Core

The orthogonal ester protection is best leveraged in multi-step synthetic routes requiring selective modification of either the N1 or C3 position. For instance, a researcher can first perform a reaction (e.g., an alkylation or cross-coupling) at the C5 position, then use acidic conditions (TFA) to remove the N1-Boc group, allowing for further functionalization (e.g., sulfonylation or amide bond formation) at the N1 nitrogen. Finally, basic hydrolysis of the C3-ethyl ester yields the C3-carboxylic acid for a final transformation. This orthogonal sequence avoids the need for additional protection/deprotection steps and is a direct application of the evidence for differential ester lability established in Section 3, Evidence Item 1 [1].

Synthesis of β-Substituted Pyrroles and Trifluoromethylated Heterocycles

This compound is specifically cited as a key intermediate for synthesizing β-substituted pyrroles and trifluoromethyl-functionalized heterocycles . In this context, the high purity (≥97%) is critical, as trace impurities can significantly affect the yield and selectivity of the subsequent cyclization or trifluoromethylation reactions. Researchers in medicinal chemistry and materials science can rely on this scaffold to introduce a pyrazole moiety into complex molecular architectures, where the 3-ethyl ester provides a handle for further elaboration .

Systematic Exploration of Lipophilic SAR in Hit-to-Lead Optimization

During hit-to-lead optimization, medicinal chemists often need to explore small, incremental changes in lipophilicity to improve a compound's drug-like properties (e.g., membrane permeability, plasma protein binding). The 3-ethyl ester in this compound provides a molecular weight of 240.26 g/mol and a modest increase in inferred lipophilicity compared to the 3-methyl analog (MW 226.23 g/mol) [1]. This allows a project team to synthesize and screen matched molecular pairs where the only variable is a single methylene unit, providing clear, interpretable SAR data on the impact of lipophilicity at this vector, as inferred from the class-level evidence in Section 3, Evidence Item 3 [2].

Reliable Reagent for Sensitive Catalytic Transformations

For applications in organometallic catalysis or high-throughput experimentation, the consistent ≥97% purity of commercially available material makes it a more reliable choice compared to 95% purity alternatives . This higher purity minimizes the risk of catalyst poisoning by unknown impurities and ensures more accurate weighing for stoichiometric reactions, leading to more reproducible yields and cleaner reaction profiles. This is a direct application of the purity differentiation evidence from Section 3, Evidence Item 2.

Quote Request

Request a Quote for 1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.